![molecular formula C9H16FNO4S B2644070 Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 1955507-07-9](/img/structure/B2644070.png)

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

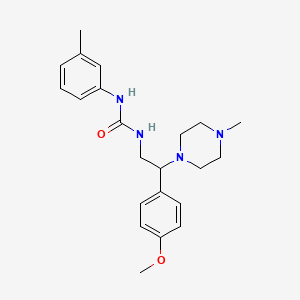

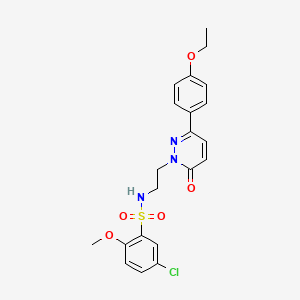

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 1955507-07-9 . It has a molecular weight of 253.29 . The compound is typically in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is not provided in the search results . The molecular formula for this compound is C9H16FNO4S .Physical And Chemical Properties Analysis

Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a powder . The storage temperature, purity, and shipping temperature are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Binding Properties

The compound has been utilized in the synthesis of nicotinic acetylcholine receptor ligands. For example, a derivative of this compound, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), has shown promise in PET imaging of central nicotinic acetylcholine receptors, with no in vivo binding to alpha7 nicotinic or 5HT3 receptors (Doll et al., 1999).

Azetidine Derivatives Synthesis

The compound is used in the synthesis of various azetidine derivatives. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids were synthesized, which are valuable for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Novel Aziridination of Olefins

Tert-butyl hypoiodite has been used for aziridination of olefins with sulfonamides, representing a metal-free approach to this transformation. This method involves readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).

Antibacterial Agent Synthesis

The compound has been used in the synthesis of fluoro-1,8- naphthyridine-3-carboxylic acids, which have shown significant antibacterial activities (Bouzard et al., 1992).

Fluorination Agent

4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) has been synthesized as a crystalline solid and used as a deoxofluorinating agent due to its stability and superior utility compared to existing reagents (Umemoto et al., 2010).

Synthesis of Fluoromethyl Sulfone

1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as a fluoromethylidene synthon for the synthesis of monofluorinated alkenes via Julia-Kocienski olefination (Zhu et al., 2010).

Intermediate in Organic Synthesis

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate in organic synthesis, has been synthesized using tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate (Meyers et al., 2009).

Ion Transport Study in Plants

Azetidine 2-carboxylic acid, a derivative, has been used to study ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport (Pitman et al., 1977).

Synthesis of Dideoxynucleosides

Methyl 5-0--butyldiphenylsilyl-2-deoxy-α β -d--pentofuranoside, a divergent intermediate in the synthesis of dideoxynucleosides, has been synthesized using derivatives of tert-butyl azetidine (Fleet et al., 1988).

Cycloaddition Reactions

Silylmethyl-substituted aziridine and azetidine have been used as masked dipoles in formal cycloaddition reactions, demonstrating the versatility of tert-butyl azetidine derivatives (Yadav & Sriramurthy, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(fluorosulfonylmethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVFBMSTRFUZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)

![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)

![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)

![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)